5-(Aminomethyl)adamantan-2-OL is synthesized from precursors derived from adamantane. Its classification falls under the category of adamantane derivatives, which are notable for their applications in drug discovery and material science due to their ability to interact with biological systems and their potential for functionalization.
The synthesis of 5-(Aminomethyl)adamantan-2-OL typically involves several steps, primarily focusing on the functionalization of the adamantane core. Common methods include:
The molecular structure of 5-(Aminomethyl)adamantan-2-OL can be described as follows:
5-(Aminomethyl)adamantan-2-OL participates in various chemical reactions:
The primary products from these reactions include various substituted adamantane derivatives such as:
The mechanism of action of 5-(Aminomethyl)adamantan-2-OL is primarily attributed to its interaction with biological membranes and molecular targets:
The physical and chemical properties of 5-(Aminomethyl)adamantan-2-OL include:
5-(Aminomethyl)adamantan-2-OL has diverse applications across various scientific fields:
5-(Aminomethyl)adamantan-2-ol (systematic name: (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol) is classified as a polycyclic bridged tertiary alcohol with a primary amine moiety. Its molecular formula is C11H19NO, corresponding to a monoisotopic mass of 181.1467 Da [8]. The adamantane core consists of three fused cyclohexane rings in chair conformation, creating a symmetrical, strain-free cage with tetrahedral symmetry. Key stereochemical descriptors denote specific configurations: the prefix "(1R,3S,5s,7s)" indicates chiral centers at bridgehead carbons (C1, C3) and bridge carbons (C5, C7), critically influencing its three-dimensional presentation of functional groups [2] .
Table 1: Structural and Physicochemical Profile of 5-(Aminomethyl)adamantan-2-ol
Property | Value | Source/Method |
---|---|---|
Molecular Formula | C11H19NO | [8] |
CAS Registry Number | 28529-71-7 | [8] |
Average Mass | 181.28 g/mol | [8] |
SMILES | C(N)C1(C2CC3CC1CC(C2)C3)O | [8] |
InChIKey | KTBCLFLXXIIDQR-UHFFFAOYSA-N | [8] |
Calculated Density | 1.136 g/cm³ | [8] |
Calculated Boiling Point | 299.6°C at 760 mmHg | [8] |
The hydroxyl group at C2 is a tertiary alcohol, rendering it sterically hindered and less acidic than typical alcohols. The aminomethyl group (-CH2NH2) attached to C5 provides a flexible, primary amine capable of salt formation, hydrogen bonding, or structural derivatization. Computational analyses predict a boiling point of 299.6°C and flash point of 135.0°C, consistent with the thermal stability imparted by the rigid hydrocarbon framework [8]. This compound’s amphiphilicity arises from the hydrophobic adamantane cage paired with hydrophilic -OH and -CH2NH2 groups, enabling nuanced biomolecular interactions distinct from simpler adamantane amines like amantadine (C10H17N).
Table 2: Functional Group Comparison Across Key Adamantane Derivatives
Compound | C2 Substituent | C5/C1 Substituent | Molecular Formula | |
---|---|---|---|---|
5-(Aminomethyl)adamantan-2-ol | -OH | -CH2NH2 | C11H19NO | |
5-Aminoadamantan-2-ol | -OH | -NH2 | C10H17NO | |
Adamantan-2-ol, 5-amino | -OH | -NH2 | C10H17NO | [1] |
2-(Trifluoromethyl)-5-amino-adamantan-2-ol | -C(CF3)OH | -NH2 | C11H16F3NO | [4] |
The medicinal evolution of adamantane derivatives originated in 1964 with the discovery that the simple primary amine amantadine (1-aminoadamantane) exhibited potent activity against Influenza A virus [3]. This breakthrough emerged just seven years after Paul von Ragué Schleyer’s seminal 1957 synthesis of adamantane via aluminum chloride-catalyzed rearrangement of trans-tetrahydrodicyclopentadiene, which enabled bulk production of this previously rare hydrocarbon [3] [6]. Amantadine’s mechanism—blocking the M2 proton channel in Influenza A—established adamantane as a privileged scaffold in antiviral design, leading to analogs like rimantadine (α-methyl-1-adamantane methylamine) and tromantadine (1-adamantyl ethylamine derivative) for herpes simplex [3].
By the 1980s, focus expanded beyond virology with the serendipitous observation that amantadine alleviated Parkinson’s symptoms. This neurological effect was mechanistically linked to NMDA receptor antagonism, paving the way for memantine (3,5-dimethyl-1-aminoadamantane), approved in 2002 for moderate-to-severe Alzheimer’s disease [3] [7]. Memantine exemplifies adamantane’s pharmacokinetic advantages: its cage structure enhances blood-brain barrier permeability while minimizing P-glycoprotein efflux, allowing therapeutic CNS concentrations. Concurrently, adamantane derivatives entered diabetes therapeutics (saxagliptin/vildagliptin DPP-IV inhibitors) and dermatology (adapalene retinoid) [3], demonstrating versatility across disease classes.
Table 3: Milestones in Medicinal Adamantane Chemistry
Year | Development | Significance | |
---|---|---|---|
1957 | Schleyer’s efficient adamantane synthesis | Enabled bulk production for pharmaceutical R&D | [6] |
1964 | Amantadine’s anti-Influenza A activity | First adamantane antiviral drug | [3] |
1960s-70s | Rimantadine & tromantadine development | Expanded antiviral applications | [3] |
1980s | Amantadine repurposed for Parkinson’s disease | Revealed CNS potential | [7] |
2002 | Memantine FDA approval for Alzheimer’s | Validated adamantane-based NMDA antagonism | [3] |
2000s | Saxagliptin/vildagliptin approvals | Adamantane in enzyme inhibitors for diabetes | [3] |
The therapeutic efficacy of 5-(aminomethyl)adamantan-2-ol arises from cooperative interactions between its hydroxyl, aminomethyl, and adamantane groups—each contributing distinct physicochemical and target-engagement properties:
Adamantane Cage: Serves as a conformationally rigid, sterically demanding "lipophilic bullet" [3]. Its high clogP (estimated >3.0) enhances membrane permeability and metabolic stability via steric shielding of vulnerable bonds. The diamondoid geometry facilitates optimal hydrophobic contact with protein pockets, exemplified by amantadine’s snug fit within the M2 channel’s gating region [3] [7]. This scaffold’s symmetry minimizes conformational entropy loss upon binding, improving binding affinity.
Tertiary Alcohol (-OH at C2): While less acidic than phenolic OH, this group participates in hydrogen-bond donation to residues like Asp/Glu in ion channels or proteases. Its tertiary position creates steric hindrance, reducing undesired metabolism (e.g., glucuronidation) compared to primary alcohols. In memantine analogs, similar OH groups enhance water solubility and moderate logP, attenuating the hydrophobicity-driven toxicity seen in early adamantanes [7].
Aminomethyl Group (-CH2NH2 at C5): Provides a protonatable nitrogen (pKa ~10–11), enabling salt formation for improved solubility and ionic interactions with Asp/Glu/phosphates in targets like kinases or GPCRs. The methylene spacer confers torsional flexibility versus direct C-NH2 linkage in amantadine, allowing adaptive binding to divergent targets. This group is amenable to derivatization into amides, ureas, or Schiff bases for potency tuning [7] [8].
Critically, these groups operate synergistically: the adamantane core positions the -OH and -CH2NH2 in fixed spatial orientations, creating a unique pharmacophoric triad. This arrangement enables simultaneous engagement of both polar and non-polar regions on biological targets—such as simultaneously binding an ion channel’s hydrophobic vestibule while forming hydrogen bonds to pore-lining residues. Such synergy underpins the broad target landscape of adamantane drugs, spanning viral ion channels (M2), CNS receptors (NMDA, NMDA, σ1), and enzymes (DPP-IV) [3] [7]. Rigidity-driven receptor subtype selectivity is evidenced in memantine, where its dimethylamino group and adamantane cage confer preferential blockade of pathological NMDA receptor overactivity without disrupting physiological neurotransmission [3] [7].
Table 4: Functional Group Contributions to Pharmacological Properties
Functional Group | Key Pharmacological Contributions | Example Targets |
---|---|---|
Adamantane cage | Lipophilicity enhancement, metabolic stability, target occupancy | M2 channel, NMDA receptor, PP2A |
Tertiary alcohol (C2-OH) | H-bond donation, solubility modulation, metabolic resistance | Kinases, proteases, ion channels |
Primary amine (-CH₂NH₂) | Cationic charge for ionic binding, H-bond acceptance, derivatization | Asp/Glu in receptors, phosphate binding |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4